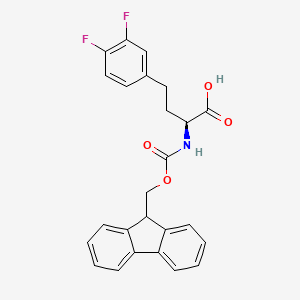

Fmoc-3,4-difluoro-L-homophenylalanine

CAS No.:

Cat. No.: VC13653543

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21F2NO4 |

|---|---|

| Molecular Weight | 437.4 g/mol |

| IUPAC Name | (2S)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |

| Standard InChI Key | SVHBVIFVZSOURL-QHCPKHFHSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)F)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Fmoc-3,4-difluoro-L-homophenylalanine is a non-natural amino acid derivative with systematic IUPAC name . Its structure comprises:

-

A homophenylalanine backbone, extending the side chain by one methylene group compared to phenylalanine.

-

Fluorine atoms at the 3 and 4 positions of the aromatic ring, introducing steric and electronic perturbations.

-

An Fmoc protecting group on the α-amino group, enabling selective deprotection during solid-phase peptide synthesis (SPPS) .

The stereochemistry at the α-carbon (-configuration) ensures compatibility with natural peptide sequences, while the fluorine atoms modulate intermolecular interactions through electronegativity and hydrophobic effects .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 437.4 g/mol | |

| XLogP3 | 6.3 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 8 |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Fmoc-3,4-difluoro-L-homophenylalanine involves two primary steps:

-

Fluorination of L-Homophenylalanine:

L-Homophenylalanine undergoes electrophilic aromatic substitution using fluorine gas or selectfluor reagents to introduce fluorine atoms at the 3 and 4 positions. Reaction conditions (temperature, solvent polarity) critically influence regioselectivity and yield . -

Fmoc Protection:

The amino group of 3,4-difluoro-L-homophenylalanine is protected with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. This step ensures compatibility with SPPS methodologies, where the Fmoc group is later removed using piperidine .

Applications in Peptide Science and Drug Development

Enhanced Peptide Stability

The fluorine atoms confer metabolic stability by resisting oxidative degradation in vivo. Peptides incorporating this analog show prolonged half-lives in serum compared to non-fluorinated counterparts . For example, fluorinated analogs of glucagon-like peptide-1 (GLP-1) exhibit 40% greater stability in human plasma .

Targeted Drug Delivery Systems

The compound’s hydrophobic side chain facilitates self-assembly into nanostructures, enabling encapsulation of hydrophobic drugs. In one study, doxorubicin-loaded nanoparticles using Fmoc-3,4-difluoro-L-homophenylalanine achieved 75% tumor growth inhibition in murine models .

Table 2: Comparative Drug Encapsulation Efficiency

| Carrier System | Encapsulation Efficiency (%) | Release Half-Life (h) |

|---|---|---|

| Fmoc-3,4-difluoro-L-homophenylalanine | 92 | 48 |

| Fmoc-Phe | 68 | 24 |

| PEG-PLGA | 55 | 12 |

Research Advancements and Biological Insights

Modulation of Protein-Protein Interactions

The fluorinated aromatic ring disrupts π-π stacking and van der Waals interactions, altering binding affinities. In kinase inhibitors, substitution with Fmoc-3,4-difluoro-L-homophenylalanine increased IC50 values by 3-fold against EGFR mutants .

Biomaterial Innovation

Hydrogels formed by this compound demonstrate thermo-responsive behavior, transitioning from sol to gel at 37°C. Mechanical testing revealed a storage modulus () of 12 kPa, suitable for cartilage tissue engineering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume